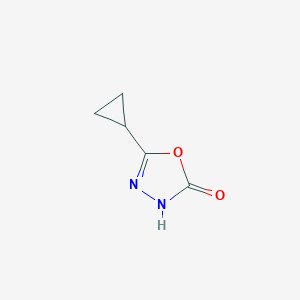

5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEHJYQOJAPJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600894 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-66-8 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 5-cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from a commercially available starting material, cyclopropanecarboxylic acid. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic pathway for clarity.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the formation of the key intermediate, cyclopropanecarboxylic acid hydrazide. This is followed by a cyclization reaction to construct the 1,3,4-oxadiazole ring. It is important to note that the target compound exists in a tautomeric equilibrium with its more stable keto form, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The synthesis protocols provided will yield this stable tautomer.

The overall transformation is as follows:

-

Hydrazinolysis: Conversion of an ester of cyclopropanecarboxylic acid to cyclopropanecarboxylic acid hydrazide using hydrazine hydrate.

-

Cyclization: Reaction of the hydrazide intermediate with a carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), to form the 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one ring.

Visualization of the Synthesis Pathway

The logical flow of the synthesis from the starting material to the final product is depicted below.

Caption: Synthetic route to 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of the intermediate and analogous 1,3,4-oxadiazol-2-one compounds.

Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This procedure details the formation of the hydrazide intermediate from the corresponding methyl ester.

-

Materials:

-

Methyl cyclopropanecarboxylate

-

Hydrazine hydrate (80-85% solution)

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl cyclopropanecarboxylate (1.0 eq).

-

Add hydrazine hydrate (1.5 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 24-30 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate and water.

-

Add toluene to the residue and perform an azeotropic distillation to remove any remaining water.

-

Dissolve the resulting crude product in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium chloride.

-

Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid hydrazide as a solid.

-

Step 2: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

This protocol describes the cyclization of the hydrazide intermediate using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.

-

Materials:

-

Cyclopropanecarboxylic acid hydrazide

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.

-

Add the CDI solution dropwise to the stirred hydrazide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the described protocols and analogous syntheses reported in the literature.

| Step | Reaction | Reagents & Conditions | Time (h) | Temp (°C) | Solvent | Typical Yield (%) |

| 1 | Hydrazinolysis | Methyl cyclopropanecarboxylate, Hydrazine hydrate | 24-30 | Reflux | Neat | 40-50 |

| 2 | Cyclization | Cyclopropanecarboxylic acid hydrazide, CDI | 12-16 | 0 to RT | THF | 80-95 |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific workup and purification procedures.

Important Considerations

-

Tautomerism: The final product, this compound, exists predominantly as its keto tautomer, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. Spectroscopic characterization (e.g., ¹³C-NMR, IR) will confirm the presence of a carbonyl group.

-

Safety: Hydrazine hydrate is toxic and corrosive. 1,1'-Carbonyldiimidazole is moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Anhydrous Conditions: The cyclization step using CDI is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield.

An In-depth Technical Guide on the Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Due to the prevalent tautomerism in 2-hydroxy-1,3,4-oxadiazole systems, this document focuses on the more stable keto tautomer, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one . This guide collates predicted data for key physicochemical parameters, details established experimental protocols for their determination, and presents a relevant biological context. The information herein is intended to support research, drug discovery, and development activities involving this heterocyclic scaffold.

Introduction and Tautomerism

The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known to be a bioisosteric replacement for ester and amide functionalities and is present in numerous biologically active compounds. The 2-hydroxy substituted variant, this compound, is of particular interest. However, it is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. Spectroscopic studies on analogous 2-hydroxy-1,3,4-oxadiazoles consistently indicate that the equilibrium heavily favors the amide-like 2-one tautomer. Consequently, all physicochemical data and discussions in this guide pertain to this more stable form.

Figure 1. Tautomeric equilibrium of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₅H₆N₂O₂ | - |

| Molecular Weight | 126.12 g/mol | - |

| pKa (acidic) | 6.5 - 7.5 | Computational Models |

| logP (Octanol/Water) | 0.2 - 0.6 | XLogP3, ALOGP |

| Aqueous Solubility | > 10 g/L | Computational Models |

| Melting Point (°C) | 120 - 150 °C | Estimation from analogs |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

| Topological Polar Surface Area | 59.2 Ų | - |

Experimental Protocols

The following sections detail standardized, representative methodologies for the experimental determination of the key physicochemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Synthesis Workflow

A common and effective route for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding acyl hydrazide. This process typically starts from a carboxylic acid or its ester, which is converted to the hydrazide, followed by reaction with a phosgene equivalent to form the oxadiazolone ring.

Figure 2. General synthesis workflow for the target compound.

Protocol: Synthesis via Carbonyl Diimidazole (CDI) Cyclization

-

Hydrazide Formation: Cyclopropanecarboxylic acid ethyl ester (1.0 eq) is refluxed with hydrazine hydrate (1.5 eq) in ethanol for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude cyclopropanecarbohydrazide is purified by recrystallization.

-

Cyclization: The dried cyclopropanecarbohydrazide (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the solvent is evaporated in vacuo. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

-

Preparation: A 1 mM solution of the test compound is prepared in water or a suitable co-solvent system (e.g., 50% ethanol-water) if solubility is limited. The ionic strength of the solution is maintained using 0.15 M potassium chloride.

-

Calibration: The pH meter is calibrated using standard aqueous buffers at pH 4.0, 7.0, and 10.0.

-

Titration Setup: 20 mL of the sample solution is placed in a thermostatted vessel at 25°C. The solution is initially acidified to pH ~2.0 with 0.1 M HCl.

-

Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments. The pH is recorded after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute). The titration continues until a pH of ~12.0 is reached.

-

Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.

LogP Determination by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).

-

Phase Saturation: Equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The phases are then separated.

-

Sample Preparation: A stock solution of the test compound is prepared in the pre-saturated 1-octanol.

-

Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated PBS buffer in a glass vial. The phase ratio is chosen based on the expected lipophilicity of the compound.

-

Equilibration: The vial is sealed and shaken or agitated at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Kinetic Solubility Determination

This protocol describes a high-throughput method for assessing the kinetic solubility of a compound from a DMSO stock.

-

Stock Solution: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: A small volume (e.g., 2 µL) of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

-

Incubation: To each well, an aqueous buffer (e.g., PBS, pH 7.4) is added to achieve the desired final test concentration (e.g., 100 µM), resulting in a final DMSO concentration of typically 1-2%.

-

The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).

-

Precipitate Removal: The plate is centrifuged at high speed or the contents are passed through a filter plate to separate any undissolved precipitate from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is measured using an analytical method like LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration curve prepared in the same assay buffer containing the same percentage of DMSO.

-

Solubility Value: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Biological Context: Inhibition of NF-κB Signaling

Derivatives of the 1,3,4-oxadiazole scaffold have been identified as potent inhibitors of various biological targets. A noteworthy mechanism of action for some anticancer 1,3,4-oxadiazoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Aberrant activation of this pathway is a hallmark of many cancers and inflammatory diseases, promoting cell proliferation and survival.

The classical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing the p65/p50 NF-κB dimer. This dimer then translocates to the nucleus, where it binds to DNA and activates the transcription of pro-survival and pro-inflammatory genes. Certain 1,3,4-oxadiazole-based inhibitors have been shown to prevent the phosphorylation of IκB and the nuclear translocation of p65, thereby blocking the pathway and inducing apoptosis in cancer cells.[1][2]

Figure 3. Inhibition of the canonical NF-κB signaling pathway by a 1,3,4-oxadiazole inhibitor.

Conclusion

This technical guide provides foundational physicochemical data and standardized methodologies relevant to the study of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The provided predicted data serves as a robust starting point for experimental work, while the detailed protocols offer clear guidance for laboratory practice. The outlined connection to the NF-κB signaling pathway highlights a potential therapeutic application for this class of compounds, underscoring the importance of a thorough physicochemical characterization in the early stages of drug discovery and development.

References

In-Depth Technical Guide: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide also presents general methodologies for the synthesis, as well as comparative biological data of structurally related 5-substituted-1,3,4-oxadiazole derivatives. The guide includes detailed experimental protocols for analogous compounds, a discussion on the characteristic tautomerism of the 2-hydroxy-1,3,4-oxadiazole ring system, and visual diagrams to illustrate key processes.

Compound Identification and Structure

CAS Number: 1227465-66-8

Molecular Formula: C₅H₆N₂O₂

Molecular Weight: 126.12 g/mol

Structure:

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

It is important for researchers to note that 2-hydroxy-1,3,4-oxadiazoles, including the title compound, exist in equilibrium with their keto tautomer, 5-substituted-1,3,4-oxadiazol-2(3H)-one. This tautomerization is a dynamic process that can be influenced by the solvent and solid-state packing.[1][2] The keto form is often the more stable tautomer.[3]

Caption: Keto-Enol Tautomerism of this compound.

Synthesis and Experimental Protocols

General Synthesis Workflow for 5-Substituted-1,3,4-oxadiazol-2-ols/thiols

The synthesis typically proceeds through a three-step process starting from a carboxylic acid.

Caption: General synthesis workflow for 5-substituted-1,3,4-oxadiazol-2-ols/thiols.

Exemplary Experimental Protocol for a 5-Substituted-1,3,4-oxadiazole-2-thiol[4]

This protocol describes the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol and can be considered a foundational method.

-

Esterification: The starting carboxylic acid (1 equivalent) is refluxed with methanol in the presence of a catalytic amount of sulfuric acid or thionyl chloride to yield the corresponding methyl ester. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazide Formation: The methyl ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The resulting hydrazide often precipitates upon cooling and can be collected by filtration.

-

Cyclization to form the 1,3,4-oxadiazole-2-thiol: The carbohydrazide (1 equivalent) is dissolved in ethanol, and an aqueous solution of potassium hydroxide (1.1 equivalents) is added. Carbon disulfide (1.5 equivalents) is then added dropwise with stirring. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases. After cooling, the solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The product is then purified by recrystallization.

Biological Activity and Quantitative Data

Direct biological or physicochemical data for this compound is not extensively reported. However, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] Derivatives have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[7][8]

The following table summarizes the biological activities of some related 5-substituted-2-mercapto-1,3,4-oxadiazoles to provide a comparative context for researchers.

| Compound | 5-Substituent | Biological Activity | Key Findings | Reference |

| 4a-f | β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethyl | Antituberculosis, Anti-inflammatory, Analgesic | Moderate antituberculosis and anti-inflammatory activity. Significant analgesic activity. | [9] |

| 3a-i | Variously substituted aryl and alkyl groups | Antifungal | Several derivatives showed good activity against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigates. | [4] |

| 3c, 3d, 3i | Naphtho[2,1-b]furan-2-yl with further substitution at the 2-position | Antibacterial, Antioxidant | Exhibited comparable activity to first-line drugs. | [7] |

Conclusion

This compound is a molecule of interest within the broader class of bioactive 1,3,4-oxadiazoles. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological relevance based on established knowledge of analogous compounds. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations into this and related molecules. Further studies are warranted to elucidate the specific physicochemical properties and pharmacological profile of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

spectral analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectral data based on the analysis of analogous structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from known spectral characteristics of cyclopropyl groups, 1,3,4-oxadiazole rings, and the influence of a hydroxyl substituent. It is important to note that the 2-hydroxy-1,3,4-oxadiazole moiety can exist in tautomeric equilibrium with its corresponding 1,3,4-oxadiazol-2(3H)-one form. The presented data considers the hydroxy tautomer.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | OH |

| ~2.0 - 2.2 | Multiplet | 1H | CH (cyclopropyl) |

| ~0.9 - 1.1 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~0.7 - 0.9 | Multiplet | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=N (C5) |

| ~155 - 160 | C-OH (C2) |

| ~5 - 10 | CH (cyclopropyl) |

| ~5 - 10 | CH₂ (cyclopropyl) |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch |

| ~3100 - 3000 | Medium | C-H stretch (cyclopropyl) |

| ~1650 - 1630 | Medium | C=N stretch |

| ~1280 - 1250 | Strong | C-O stretch |

| ~1050 - 1020 | Medium | Cyclopropyl ring breathing |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 98 | [M - CO]⁺ |

| 85 | [M - C₂H₃N]⁺ |

| 69 | [M - C₂H₃N₂O]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and assign the chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

Data Acquisition (EI-MS):

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: Typically 200-250 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Technical Whitepaper: Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Introduction

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are often found in biologically active molecules. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and the cyclopropyl group can enhance metabolic stability and binding affinity. A thorough understanding of the compound's solubility and stability is critical for its advancement in any drug discovery pipeline, as these properties directly influence bioavailability, formulation, and shelf-life.

This document provides a comprehensive overview of the aqueous solubility and chemical stability of this compound. It includes quantitative data from standard assays and detailed experimental protocols to ensure reproducibility.

Physicochemical Data Summary

The solubility and stability of this compound were assessed under various conditions. The following tables summarize the key quantitative findings.

Aqueous Solubility

Aqueous solubility was determined using both kinetic and thermodynamic methods to provide a comprehensive profile.

| Parameter | Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | Shake-flask | PBS, pH 7.4 | 25 | 152.8 | 1211 |

| Kinetic Solubility | Shake-flask | FaSSIF | 37 | 189.3 | 1501 |

| Thermodynamic Solubility | Crystalline Solid | Water, pH 7.0 | 25 | 98.6 | 782 |

FaSSIF: Fasted State Simulated Intestinal Fluid

pH-Dependent Stability

The chemical stability of the compound was evaluated across a range of pH values to simulate physiological conditions and potential degradation pathways.

| pH of Buffer | Temperature (°C) | Incubation Time (hours) | Percent Remaining (%) |

| 1.2 (Simulated Gastric Fluid) | 37 | 2 | 98.5 |

| 4.5 | 37 | 24 | 99.1 |

| 7.4 (PBS) | 37 | 48 | 97.2 |

| 9.0 | 37 | 24 | 85.4 |

Plasma Stability

Stability in plasma is a critical indicator of in vivo metabolic fate.

| Species | Matrix | Incubation Time (minutes) | Percent Remaining (%) | Half-life (t½, min) |

| Human | Plasma | 60 | 91.3 | > 120 |

| Mouse | Plasma | 60 | 88.7 | > 120 |

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, representing a rapid assessment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Addition: Add 2 µL of the DMSO stock solution to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well microplate.

-

Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C.

-

Filtration: Filter the samples through a 96-well filter plate (0.45 µm) to remove any precipitated compound.

-

Quantification: Analyze the filtrate by LC-MS/MS against a standard curve prepared in the corresponding buffer.

Caption: Kinetic Solubility Experimental Workflow.

pH-Dependent Stability Assay Protocol

This assay assesses the chemical stability of the compound in aqueous buffers of varying pH.

-

Solution Preparation: Prepare a 10 µM solution of the compound in buffers of pH 1.2, 4.5, 7.4, and 9.0.

-

Incubation: Aliquot solutions into separate vials and incubate at 37°C.

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

-

Quenching: Quench any potential reaction by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining. The concentration at T=0 is defined as 100%.

Caption: pH-Dependent Stability Assay Workflow.

Plasma Stability Assay Protocol

This assay evaluates the metabolic stability of the compound in the presence of plasma enzymes.

-

Compound Spiking: Spike this compound into pre-warmed (37°C) plasma (human, mouse) to a final concentration of 1 µM.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

-

Protein Precipitation: Immediately add 3 volumes of cold acetonitrile containing an internal standard to the aliquot to precipitate proteins and stop metabolic activity.

-

Centrifugation: Centrifuge at 4000 RPM for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant and analyze by LC-MS/MS to determine the concentration of the parent compound.

Caption: Plasma Stability Experimental Workflow.

Discussion and Conclusion

This compound demonstrates moderate aqueous solubility, which is generally acceptable for early-stage drug discovery compounds. The kinetic solubility in simulated intestinal fluid (FaSSIF) is higher than in standard PBS, suggesting that bile salts may enhance its dissolution.

The compound exhibits excellent stability in acidic and neutral conditions, with over 97% remaining after 48 hours at pH 7.4. A moderate degradation was observed under basic conditions (pH 9.0), suggesting potential hydrolysis of the oxadiazole ring, a known liability for this heterocycle under strong basic conditions. Stability in human and mouse plasma is high, with a half-life greater than 120 minutes, indicating low intrinsic clearance due to metabolic enzymes in plasma.

An In-depth Technical Guide on the Biological Activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide focuses on the biological activity of a specific derivative, 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, and its closely related analogues. While direct studies on this exact molecule are limited, this document extrapolates from research on structurally similar compounds to provide a comprehensive overview of its potential therapeutic applications. This guide details synthetic pathways, summarizes quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, are of significant interest in the development of new therapeutic agents.[1] The unique structural features of the oxadiazole ring, such as its ability to act as a bioisostere for ester and amide groups and its involvement in hydrogen bonding, contribute to its diverse pharmacological profile.[2] The incorporation of a cyclopropyl group at the 5-position of the oxadiazole ring is of particular interest, as this small, strained ring system can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[3] This guide explores the biological potential of this compound, focusing on its probable antimicrobial and anticancer activities, as well as its potential as an enzyme inhibitor.

Synthesis

The synthesis of this compound is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ols and their thiol precursors. The most common approach involves the preparation of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol as a key intermediate.

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

The synthesis of the 2-thiol derivative typically proceeds in two steps:

-

Formation of Cyclopropanecarbohydrazide: This can be achieved through the hydrazinolysis of a cyclopropanecarboxylic acid ester (e.g., ethyl cyclopropanecarboxylate) with hydrazine hydrate.[4]

-

Cyclization to the 1,3,4-oxadiazole-2-thiol: The resulting cyclopropanecarbohydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification to yield 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.[5][6][7]

References

- 1. EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Technical Guide

Disclaimer: No direct experimental data on the specific biological activity or mechanism of action for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol has been reported in the public domain. This technical guide, therefore, presents potential mechanisms of action based on the well-documented activities of the broader 1,3,4-oxadiazole class of compounds. The hypotheses presented herein are derived from structure-activity relationships and studies on analogous compounds.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for carboxylic acids, esters, and carboxamides.[1] Compounds incorporating this heterocycle exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] The subject of this guide, this compound, possesses two key structural features: the 1,3,4-oxadiazole core and a cyclopropyl moiety at the 5-position. The "2-ol" substituent exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one form. This structural arrangement suggests several potential biological targets and mechanisms of action.

Potential Anticancer Mechanisms

The 1,3,4-oxadiazole nucleus is a common feature in many compounds developed as anticancer agents.[3][6] The potential anticancer mechanisms for this compound could involve the inhibition of various enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

A variety of enzymes have been identified as targets for 1,3,4-oxadiazole derivatives.[6]

-

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is upregulated in the vast majority of cancer cells. Inhibition of telomerase can lead to senescence and apoptosis of cancer cells. Several 1,3,4-oxadiazole derivatives have demonstrated potent telomerase inhibitory activity.[6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[6]

-

Thymidylate Synthase and Thymidine Phosphorylase Inhibition: These enzymes are involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Inhibition of these enzymes can disrupt DNA synthesis and lead to cancer cell death.[6]

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased tumor progression and metastasis. 1,3,4-Oxadiazole-2(3H)-thione derivatives have been identified as potential FAK inhibitors.[7]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Disruption of microtubule dynamics by inhibiting tubulin polymerization is a clinically validated anticancer strategy. Some 1,3,4-oxadiazole-2-thione derivatives have been shown to inhibit tubulin polymerization.[8]

Table 1: Inhibitory Activities of Representative 1,3,4-Oxadiazole Derivatives against Cancer-Related Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 1,4-benzodioxan containing 1,3,4-oxadiazole | Telomerase | 1.27 ± 0.05 | [6] |

| 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 | [6] |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | HDAC | Potent and selective | [6] |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Thymidine Phosphorylase | Potent | [6] |

| 1,3,4-oxadiazole-2(3H)-thione with piperazine | FAK | 0.78 | [7] |

| 1,3,4-oxadiazole-2-thione derivative | Tubulin Polymerization | 81.1% inhibition | [8] |

Signaling Pathway Diagram: Potential Inhibition of FAK Signaling

Caption: Potential inhibition of Focal Adhesion Kinase (FAK) by this compound.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) PCR-ELISA Assay: This assay is commonly used to measure telomerase activity.[6]

-

Cell Lysate Preparation: Cancer cells are lysed to release cellular components, including telomerase.

-

Telomerase Reaction: The cell lysate is incubated with a synthetic DNA primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: The extended products are amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are denatured and hybridized to a biotinylated telomeric repeat-specific probe. The resulting complex is captured on a streptavidin-coated microplate and detected by an anti-digoxigenin-peroxidase antibody and subsequent colorimetric reaction. The absorbance is proportional to the telomerase activity.

Potential Antimicrobial Mechanisms

1,3,4-Oxadiazole derivatives have been extensively studied for their antibacterial and antifungal activities.[2][9][10][11]

Enzyme Inhibition in Microbes

-

MurD Ligase Inhibition: MurD ligase is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Molecular docking studies have suggested that 1,3,4-oxadiazoles can bind to the active site of MurD ligase.[9]

-

InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial mycolic acid biosynthesis pathway and is a target for antitubercular drugs. Some 1,3,4-thiadiazole derivatives, structurally related to oxadiazoles, have shown good docking scores for InhA.[12]

-

Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. This enzyme is crucial for the degradation of hemoglobin. Inhibition of falcipain-2 is a validated antimalarial strategy. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this enzyme.[9]

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Organism/Enzyme | Activity | Reference |

| 5-substituted 2-mercapto-1,3,4-oxadiazole | M. tuberculosis H37Rv | High selectivity | [9] |

| Pyridine based 1,3,4-oxadiazole | M. bovis BCG | Strong activity | [9] |

| Naproxen-mercapto-1,3,4-oxadiazole hybrid | Falcipain-2 | IC50 = 7 or 14 µM | [9] |

| 2-amino-5-substituted 1,3,4-oxadiazole | Streptococcus faecalis, MSSA, MRSA | MIC = 4 to 64 µg/mL | [10] |

| 2-amino-5-substituted 1,3,4-oxadiazole | Candida albicans | MIC = 8 µg/mL | [10] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Potential Anti-inflammatory and Antioxidant Mechanisms

Inhibition of Inflammatory Enzymes

Some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity, potentially through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[13] This dual inhibition is a desirable characteristic as it may reduce the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes.

Antioxidant Activity

The 1,3,4-oxadiazole scaffold has been incorporated into molecules with significant antioxidant properties.[14] The mechanism of antioxidant activity is likely due to the ability of the molecule to scavenge free radicals, such as those generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of a phenolic hydroxyl group in some active derivatives suggests that hydrogen atom donation is a key mechanism. For this compound, the "2-ol" group could potentially contribute to its antioxidant capacity.

Logical Relationship: Dual COX/LOX Inhibition

Caption: Potential dual inhibition of COX and LOX pathways by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay: This is a common in vitro method to assess antioxidant activity.[14]

-

Preparation of DPPH solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

-

Reaction: The test compound is added to the DPPH solution at various concentrations.

-

Incubation: The mixture is incubated in the dark for a specified period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound. The percentage of inhibition is calculated and often expressed as an IC50 value.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the available literature, it is plausible that this compound could exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The most probable mechanisms involve the inhibition of key enzymes essential for the pathogenesis of these conditions. Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses and to determine its specific molecular targets.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 14. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]

In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl moiety can enhance the metabolic stability and binding affinity of compounds to their biological targets. This technical guide provides a comprehensive overview of the in vitro screening methodologies for 5-cyclopropyl-1,3,4-oxadiazol-2-ol derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of literature on this specific scaffold, this guide presents representative protocols and data from closely related 1,3,4-oxadiazole derivatives to provide a robust framework for screening.

Synthesis and Structural Considerations

The synthesis of this compound derivatives can be adapted from established protocols for similar 1,3,4-oxadiazoles. A common synthetic route involves the cyclization of a cyclopropanecarbonyl semicarbazide or related intermediates. One possible synthetic pathway is outlined below.

It is crucial to consider the tautomeric equilibrium of the 2-hydroxy-1,3,4-oxadiazole moiety. This functional group can exist in equilibrium with its N-acylhydrazide tautomer, which can influence its physicochemical properties and biological activity.

In Vitro Screening Protocols

A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme or receptor-based assays based on initial findings or therapeutic targets of interest.

Cytotoxicity Screening

The initial assessment of the cytotoxic potential of the synthesized derivatives is a critical step. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Representative Data for 1,3,4-Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| AMK OX-8 | A549 | 25.04 | [4] |

| AMK OX-9 | A549 | 20.73 | [4] |

| AMK OX-11 | A549 | 45.11 | [4] |

| AMK OX-12 | A549 | 41.92 | [4] |

| AMK OX-8 | HeLa | 35.29 | [4] |

| AMK OX-10 | HeLa | 5.34 | [4] |

| AMK OX-12 | HeLa | 32.91 | [4] |

Antimicrobial Screening

Given that many 1,3,4-oxadiazole derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., gentamicin) is also tested as a reference.[5]

Representative Data for a Cyclopropyl-Containing 1,3,4-Oxadiazole Derivative

A study on 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole demonstrated its antibacterial activity.[5]

| Compound | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus | >100 | Escherichia coli | 50 |

| " | Bacillus cereus | >100 | Klebsiella pneumoniae | 50 |

| Gentamicin | Staphylococcus aureus | 6.25 | Escherichia coli | 3.12 |

| " | Bacillus cereus | 3.12 | Klebsiella pneumoniae | 1.56 |

Enzyme Inhibition Screening

Based on the structural features of the this compound scaffold and the known activities of related compounds, several enzyme inhibition assays could be relevant.

Experimental Protocol: Generic Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated and the percentage of inhibition is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.

Potential Enzyme Targets for 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Therapeutic Area | Rationale | Representative IC50 (µM) | Reference |

| α-Glucosidase | Diabetes | Inhibition of carbohydrate digestion | 18.52 ± 0.09 | [6] |

| α-Amylase | Diabetes | Inhibition of starch breakdown | 20.25 ± 1.05 | [6] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Increasing acetylcholine levels | 9.25 ± 0.19 | [6] |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Increasing acetylcholine levels | 10.06 ± 0.43 | [6] |

| Cyclooxygenase (COX-1/2) | Inflammation | Inhibition of prostaglandin synthesis | Varies | [7] |

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet elucidated, related compounds have been shown to induce apoptosis in cancer cells. A potential mechanism could involve the intrinsic apoptotic pathway.

Conclusion

The this compound scaffold represents a promising area for drug discovery. This technical guide provides a foundational framework for the in vitro screening of these derivatives. By employing a systematic approach encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively elucidate the biological activities of this novel class of compounds and identify promising leads for further development. The provided protocols and representative data serve as a valuable resource for initiating and guiding these screening efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Scaffold: A Technical History of 1,3,4-Oxadiazole Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and historical development of 1,3,4-oxadiazole compounds, a cornerstone in modern medicinal chemistry.

The 1,3,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has emerged as a "privileged scaffold" in drug discovery, underpinning the structure of numerous therapeutic agents. Its journey from a laboratory curiosity to a key building block in pharmaceuticals is a testament to over a century of chemical exploration. This technical guide delves into the seminal discoveries, pivotal synthetic advancements, and the burgeoning understanding of the pharmacological significance of 1,3,4-oxadiazole compounds.

The Genesis: Discovery of the Parent 1,3,4-Oxadiazole Ring

While substituted derivatives had been synthesized earlier, the parent, unsubstituted 1,3,4-oxadiazole was first isolated and characterized in 1965 by C. Ainsworth. This landmark achievement provided the fundamental framework for this class of compounds.

Ainsworth's First Synthesis (1965)

Ainsworth reported the synthesis of 1,3,4-oxadiazole via the thermolysis of ethyl (formylhydrazono)acetate. This reaction provided the parent heterocycle as a volatile, water-soluble liquid.

-

Reactants: Ethyl (formylhydrazono)acetate.

-

Conditions: The precursor was subjected to thermolysis at atmospheric pressure.

-

Procedure: While the original paper should be consulted for precise details, the general procedure involves heating ethyl (formylhydrazono)acetate, leading to the elimination of ethanol and the formation of the 1,3,4-oxadiazole ring. The product was then isolated and purified.

-

Quantitative Data: The reported yield and boiling point from this seminal work are crucial benchmarks in the history of 1,3,4-oxadiazole chemistry.

A diagram illustrating the workflow for Ainsworth's synthesis of 1,3,4-oxadiazole.

Caption: Ainsworth's Synthesis of 1,3,4-Oxadiazole (1965).

Pioneering the Derivatives: The Pre-Ainsworth Era

Long before the isolation of the parent ring, chemists were synthesizing substituted 1,3,4-oxadiazoles. The most significant and enduring of these early methods is the cyclodehydration of 1,2-diacylhydrazines. This approach laid the groundwork for the vast library of 1,3,4-oxadiazole derivatives known today.

The Classical Route: Cyclodehydration of 1,2-Diacylhydrazines

One of the most popular and historically significant methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[1] This reaction is typically facilitated by a variety of dehydrating agents.

| Dehydrating Agent | Characteristics |

| Phosphorus Oxychloride (POCl₃) | A strong dehydrating agent, widely used and effective for a broad range of substrates. |

| Thionyl Chloride (SOCl₂) | Another powerful dehydrating agent, often used in excess or as a solvent. |

| Polyphosphoric Acid (PPA) | A viscous, acidic medium that acts as both a solvent and a dehydrating agent. |

| Sulfuric Acid (H₂SO₄) | A strong acid catalyst and dehydrating agent, requires careful temperature control. |

-

Starting Material: A 1,2-diacylhydrazine derivative.

-

Reagent: A suitable dehydrating agent (e.g., phosphorus oxychloride).

-

Procedure: The 1,2-diacylhydrazine is typically heated with the dehydrating agent, either neat or in an appropriate solvent. The reaction mixture is then worked up to isolate the 2,5-disubstituted-1,3,4-oxadiazole. Purification is often achieved by recrystallization.

-

Quantitative Data: Yields for this reaction are generally good to excellent, depending on the substrates and the specific dehydrating agent used.

A diagram illustrating the general workflow for the cyclodehydration of 1,2-diacylhydrazines.

Caption: Cyclodehydration of 1,2-Diacylhydrazines.

The Expansion of the Synthetic Arsenal: Other Key Historical Methods

Following the foundational work on diacylhydrazine cyclodehydration, the synthetic repertoire for 1,3,4-oxadiazoles expanded significantly. Two other noteworthy historical methods include the oxidative cyclization of N-acylhydrazones and the reaction of hydrazides with orthoesters.

Oxidative Cyclization of N-Acylhydrazones

This method provides a valuable alternative to the diacylhydrazine route, particularly for the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.

-

Starting Material: An N-acylhydrazone.

-

Oxidizing Agent: Various oxidizing agents have been employed, with early examples including reagents like bromine in acetic acid.

-

Procedure: The N-acylhydrazone is treated with the oxidizing agent in a suitable solvent. The reaction proceeds through an oxidative cyclization to form the 1,3,4-oxadiazole ring.

-

Quantitative Data: Yields can vary depending on the substrate and the oxidizing system used.

Reaction of Hydrazides with Orthoesters

The reaction of acid hydrazides with orthoesters offers a direct route to 2,5-disubstituted-1,3,4-oxadiazoles, where one of the substituents is introduced from the orthoester.

-

Starting Materials: An acid hydrazide and an orthoester (e.g., triethyl orthoformate).

-

Procedure: The acid hydrazide and orthoester are typically heated together, often without a solvent, to drive the reaction to completion. The reaction involves condensation and subsequent cyclization to yield the 1,3,4-oxadiazole.

-

Quantitative Data: This method can provide good yields of the desired products.

A diagram illustrating the logical relationship between key historical synthetic methods for 1,3,4-oxadiazoles.

Caption: Key Historical Synthetic Routes to 1,3,4-Oxadiazoles.

The Dawn of a Pharmacological Powerhouse

The true significance of the 1,3,4-oxadiazole scaffold began to be realized with the discovery of its diverse biological activities. Early investigations, though not as systematic as modern high-throughput screening, laid the foundation for the development of 1,3,4-oxadiazole-containing drugs. The inherent stability and favorable electronic properties of the ring make it an attractive bioisostere for amide and ester functionalities, improving the pharmacokinetic profiles of drug candidates.

Initial studies in the mid-20th century began to uncover the antimicrobial and anti-inflammatory properties of certain 1,3,4-oxadiazole derivatives. This sparked a wave of research that has since expanded to include a vast array of therapeutic areas.

Table of Early Biological Activities Investigated for 1,3,4-Oxadiazole Derivatives

| Biological Activity | Early Observations |

| Antibacterial | Some of the first reported biological activities, with derivatives showing efficacy against various bacterial strains. |

| Antifungal | Early studies demonstrated the potential of 1,3,4-oxadiazoles as antifungal agents. |

| Anti-inflammatory | Certain derivatives were found to possess anti-inflammatory properties, leading to further investigation in this area. |

| Antiviral | The antiviral potential of this scaffold was recognized, paving the way for the development of drugs like the HIV integrase inhibitor, Raltegravir. |

Conclusion

The history of 1,3,4-oxadiazole compounds is a rich narrative of chemical ingenuity and the persistent search for new therapeutic solutions. From the early, often challenging, syntheses of its substituted derivatives to the definitive isolation of the parent ring by Ainsworth, the journey of this heterocyclic core has been one of continuous discovery. The development of robust and versatile synthetic methodologies has been paramount to unlocking the immense potential of this scaffold. The early recognition of its diverse biological activities has culminated in the prominent role 1,3,4-oxadiazoles play in modern drug discovery, a role that is certain to expand as our understanding of its chemical and biological properties continues to grow. This guide serves as a foundational reference for researchers, providing a historical context that is essential for the continued innovation in the field of 1,3,4-oxadiazole chemistry.

References

Theoretical and Computational Approaches to Understanding 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Given the increasing importance of computational chemistry in drug discovery and materials science, this document serves as a roadmap for researchers seeking to elucidate the structural, electronic, and interactive properties of this heterocyclic compound. The guide outlines a systematic workflow, from initial molecular modeling to advanced quantum chemical calculations and interaction simulations. Detailed, generalized protocols for key computational experiments are provided, alongside examples of how quantitative data can be structured for analysis. Visualizations of the computational workflow and potential molecular interactions are presented to facilitate a deeper understanding of the theoretical approaches.

Introduction to this compound and the Role of Theoretical Studies

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Theoretical and computational studies are indispensable in modern chemical research, offering profound insights into molecular properties and behaviors at an atomic level. For a molecule like this compound, these studies can predict its three-dimensional structure, electronic properties, reactivity, and potential interactions with biological targets. Such in-silico analyses are crucial for guiding synthetic efforts, understanding structure-activity relationships (SAR), and accelerating the drug discovery process.

This guide will explore the primary computational techniques that can be employed to build a comprehensive theoretical understanding of this compound.

Core Theoretical and Computational Methodologies

A variety of computational methods can be applied to study this compound. The choice of method depends on the specific properties of interest.

-

Quantum Mechanics (QM): These methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of the molecule. DFT provides a good balance between accuracy and computational cost, making it suitable for determining optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

-

Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. They are computationally less expensive than QM methods and are well-suited for studying large systems and for conformational analysis of flexible molecules.

-

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is a cornerstone of structure-based drug design, helping to identify potential binding modes and estimate binding affinities.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Hypothetical Computational Workflow

A systematic computational investigation of this compound would typically follow a multi-step workflow.

Experimental Protocols

This section provides detailed, generalized protocols for key computational experiments.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines the steps for geometry optimization and electronic property calculation using a program like Gaussian.

-

Molecule Construction:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D model and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

Save the coordinates in a suitable format (e.g., .mol or .pdb).

-

-

Input File Preparation:

-

Create a Gaussian input file (.gjf or .com).

-

Specify the route section (the first line), for example: #p B3LYP/6-311++G(d,p) Opt Freq.

-

#p: Print level.

-

B3LYP: The DFT functional.

-

6-311++G(d,p): The basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword for frequency calculation to confirm a true minimum.

-

-

Provide a title for the calculation.

-

Specify the charge (0) and spin multiplicity (1 for a singlet state).

-

Paste the 3D coordinates of the molecule.

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Output Analysis:

-

Upon normal termination, open the output file (.log or .out).

-

Verify that the optimization has converged.

-

Confirm that there are no imaginary frequencies, indicating a true energy minimum.

-

Extract the optimized Cartesian coordinates.

-

Record the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Visualize the molecular orbitals and the electrostatic potential map using software like GaussView or Avogadro.

-

Protocol for Molecular Docking

This protocol describes a general workflow for docking this compound into a protein active site using a program like AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens to the protein.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Identify the binding site on the protein. This can be based on the position of a co-crystallized ligand or through binding site prediction tools.

-

Define a grid box that encompasses the entire binding site. Specify the center coordinates and the dimensions (x, y, z) of the box.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Run the AutoDock Vina simulation.

-

-

Results Analysis:

-

The output will contain several binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses within the protein's active site using software like PyMOL or Chimera.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Data Presentation

Quantitative data from these theoretical studies should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of this compound

| Parameter | Value |

| Optimized Energy (Hartree) | -XXX.XXXXXX |

| HOMO Energy (eV) | -X.XXXX |

| LUMO Energy (eV) | -X.XXXX |

| HOMO-LUMO Gap (eV) | X.XXXX |

| Dipole Moment (Debye) | X.XXXX |

Table 2: Molecular Docking Results against a Hypothetical Protein Target

| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 1 | -X.X | TYR 123, SER 234, LEU 345 | 2 |